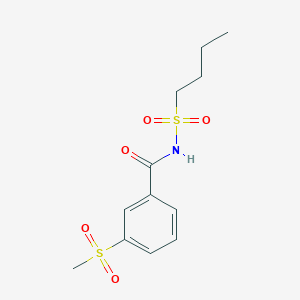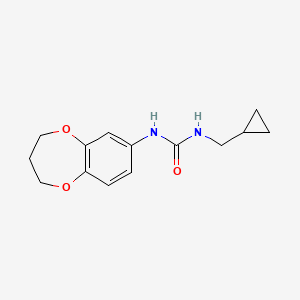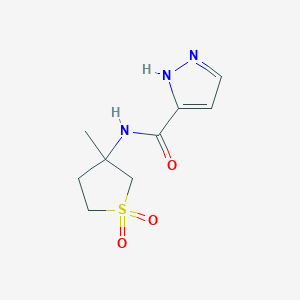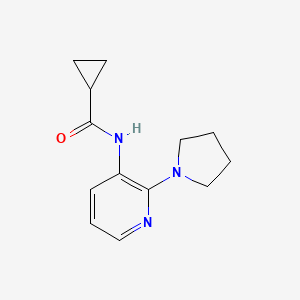
N-butylsulfonyl-3-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butylsulfonyl-3-methylsulfonylbenzamide, also known as NBD-556, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes mellitus. NBD-556 has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide is not fully understood. However, it is believed to work by inhibiting the activity of an enzyme called 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is involved in the conversion of inactive cortisone to active cortisol, a hormone that regulates glucose metabolism and inflammation.
Biochemical and Physiological Effects:
N-butylsulfonyl-3-methylsulfonylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. In addition, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-butylsulfonyl-3-methylsulfonylbenzamide is its specificity for 11β-HSD1, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of N-butylsulfonyl-3-methylsulfonylbenzamide is its relatively low potency, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-butylsulfonyl-3-methylsulfonylbenzamide. One area of interest is its potential use in the treatment of diabetes and other metabolic disorders. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. In addition, further studies are needed to fully understand the mechanism of action of N-butylsulfonyl-3-methylsulfonylbenzamide and its potential side effects.
Méthodes De Synthèse
N-butylsulfonyl-3-methylsulfonylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylsulfonylbenzoyl chloride with butylamine, followed by the reaction with sodium hydride and N-bromosuccinimide. The final product is obtained through the reaction of the intermediate with sodium azide and copper sulfate.
Applications De Recherche Scientifique
N-butylsulfonyl-3-methylsulfonylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In preclinical studies, N-butylsulfonyl-3-methylsulfonylbenzamide has been found to inhibit the growth of cancer cells and reduce inflammation in animal models of arthritis.
Propriétés
IUPAC Name |
N-butylsulfonyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-3-4-8-20(17,18)13-12(14)10-6-5-7-11(9-10)19(2,15)16/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNIJJODQGZTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(=O)C1=CC(=CC=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-dimethoxyphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7529583.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7529586.png)


![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)



![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)


